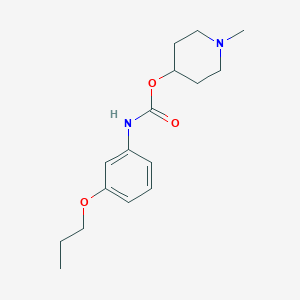![molecular formula C18H31NO2S B374890 N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine](/img/structure/B374890.png)
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine is a chemical compound that belongs to the class of dimethoxybenzene derivatives It is characterized by the presence of a heptylthio group attached to the phenyl ring, along with two methoxy groups and an N-methylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 4-(heptylthio)-2,5-dimethoxybenzaldehyde. This can be achieved by reacting 2,5-dimethoxybenzaldehyde with heptylthiol in the presence of a suitable catalyst.
Reductive Amination: The intermediate 4-(heptylthio)-2,5-dimethoxybenzaldehyde is then subjected to reductive amination with N-methylethanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups and the heptylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.
2,5-dimethoxy-4-ethylamphetamine (DOET): A psychoactive compound with a similar dimethoxyphenyl structure.
Uniqueness
N-{2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]ethyl}-N-methylamine is unique due to the presence of the heptylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Formule moléculaire |
C18H31NO2S |
|---|---|
Poids moléculaire |
325.5g/mol |
Nom IUPAC |
2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C18H31NO2S/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4/h13-14,19H,5-12H2,1-4H3 |
Clé InChI |
QHYGSNAGFBDJNF-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC |
SMILES canonique |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374807.png)

![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-ethoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374813.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-phenoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374816.png)
![8-chloro-6-(2-chlorophenyl)-1-({4-[2-(phenylsulfanyl)ethyl]-1-piperazinyl}methyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374817.png)
![8-chloro-6-(2-methoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374818.png)
![4-Bromo-7-(2-chlorophenyl)-13-[4-(3-methoxypropyl)piperazin-1-yl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene](/img/structure/B374819.png)

![7-[2-(dimethylamino)ethoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374822.png)
![4-(4,9-Dihydrothieno[2,3-c][2]benzothiepin-4-yl)-1,1-dimethylpiperidinium](/img/structure/B374823.png)

![N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide](/img/structure/B374830.png)
![3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol](/img/structure/B374831.png)
![4-(3-chlorophenyl)-3-[(dimethylamino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B374832.png)
